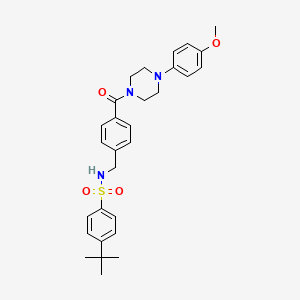

4-(tert-butyl)-N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide

描述

This compound is a benzenesulfonamide derivative featuring a 4-(tert-butyl)phenyl group linked via a benzyl spacer to a piperazine-1-carbonyl moiety substituted with a 4-methoxyphenyl group. Its structural complexity arises from three key pharmacophores:

属性

IUPAC Name |

4-tert-butyl-N-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O4S/c1-29(2,3)24-9-15-27(16-10-24)37(34,35)30-21-22-5-7-23(8-6-22)28(33)32-19-17-31(18-20-32)25-11-13-26(36-4)14-12-25/h5-16,30H,17-21H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMJAINJHVHMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(tert-butyl)-N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)benzyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 462.63 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial properties, alongside a piperazine moiety that can influence central nervous system activity.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's sulfonamide group likely contributes to inhibition of bacterial folate synthesis, a common mechanism among this class of drugs. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria by disrupting essential metabolic pathways .

Antiviral Properties

Recent investigations into heterocyclic compounds have highlighted their potential as antiviral agents. The piperazine component may enhance the compound's ability to interfere with viral replication processes, particularly in RNA viruses .

In Vitro Studies

- Antibacterial Activity : In vitro tests demonstrated that derivatives of the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus species .

- Antiviral Efficacy : A study focused on related piperazine derivatives showed effective inhibition of viral RNA polymerase, suggesting potential utility in treating viral infections such as Hepatitis C .

Cytotoxicity and Selectivity

Cytotoxicity assays indicated that while the compound exhibits antimicrobial properties, it maintains a favorable selectivity index, indicating lower toxicity to human cells compared to bacterial cells . This selectivity is crucial for therapeutic applications.

Data Tables

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their variations:

Structure-Activity Relationship (SAR) Insights

A. Sulfonamide Modifications

- tert-Butyl vs. smaller alkyl groups : The tert-butyl group in the target compound and 5j enhances metabolic stability compared to methyl or ethyl analogs, as evidenced by higher purity in some derivatives (e.g., 5j: 56% vs. 5g: 21% purity) .

- Electron-withdrawing substituents : Fluorine at the sulfonamide meta-position (as in ) may improve solubility without compromising receptor affinity.

B. Piperazine Substitutions

- 4-Methoxyphenyl vs. chlorophenyl : The methoxy group in the target compound and facilitates hydrogen bonding with target receptors, whereas chlorophenyl () introduces steric and electronic effects that may alter selectivity.

- Carbonyl vs.

C. Benzyl Spacer Modifications

- Methyl vs. tert-butyl : Methyl groups (as in ) reduce steric hindrance, possibly increasing binding pocket accessibility, while tert-butyl (target compound) favors hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。